Butyl D-glucoside
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31387-97-0 |
|---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10?/m1/s1 |
InChI Key |
BZANQLIRVMZFOS-ZKZCYXTQSA-N |
Isomeric SMILES |
CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O |
Related CAS |
113221-76-4 |
Origin of Product |
United States |
Overview of Butyl D Glucoside in Contemporary Chemical and Biochemical Research
Contextualization of Glycosides in Chemical and Biological Systems
Glycosides are a diverse class of molecules in which a carbohydrate, or sugar molecule (the glycone), is chemically bound to a non-carbohydrate compound (the aglycone or genin) via a glycosidic bond. This bond typically forms at the anomeric carbon of the sugar. brillachem.com Glycosides are ubiquitous in nature and fulfill a vast array of critical functions in living organisms. brillachem.com
In plants, glycosides serve numerous roles, including defense against herbivores and pathogens, regulation of growth, and storage of chemical compounds in an inactive form. brillachem.com When needed, enzymes can hydrolyze the glycosidic bond, releasing the active aglycone for use. brillachem.com Many plant-derived glycosides have been exploited for their medicinal properties, such as the cardiac glycosides from the foxglove plant (Digitalis purpurea), which have been used for centuries to treat heart conditions. brillachem.com
In animals, including humans, glycosylation—the process of attaching sugars to other molecules—is crucial for many physiological processes. It can increase the water solubility of toxic substances, facilitating their excretion from the body. brillachem.com The structure of the glycone and the aglycone parts of the molecule determines the specific biological activity and function of the glycoside. brillachem.com
Academic Significance and Research Utility of Butyl D-Glucoside
The academic and research interest in this compound stems primarily from its properties as a "green" surfactant. bohrium.com Derived from renewable resources like glucose and butanol, it presents a sustainable alternative to traditional petroleum-based surfactants. lookchem.comulprospector.com Its biodegradability and low environmental impact make it a subject of study in environmental and materials science. lookchem.com
Key Research Applications:
Surfactant and Emulsifier Studies: this compound is extensively studied for its surface-active properties. As a non-ionic surfactant, it is compatible with all classes of surfactants and exhibits excellent emulsifying and cleansing performance. ulprospector.comtiiips.com Research focuses on its application in detergents, personal care products, and cosmetics, where its mildness and good skin compatibility are highly valued. lookchem.comulprospector.comtiiips.com
Biocatalysis and Enzymology: The enzymatic synthesis of this compound using glycoside hydrolases is an active area of research. nih.gov This approach offers a more environmentally friendly alternative to chemical synthesis and allows for the study of enzyme kinetics and mechanisms. nih.gov Furthermore, this compound can serve as a substrate in studies of β-glucosidases, enzymes that are crucial in biomass degradation and other industrial processes. researchgate.net
Below is a table detailing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₆ |
| Molecular Weight | 236.26 g/mol |
| CAS Number | 31387-97-0 |
| Boiling Point | 412 °C at 760 mmHg |
| Density | 1.3 g/cm³ |
| Flash Point | 202.9 °C |
| Appearance | Data not available |
| Solubility | Data not available |
Data sourced from LookChem lookchem.com and ChemicalBook chemicalbook.com.
Historical Trajectories in this compound Research
The history of this compound is intrinsically linked to the broader history of glycoside chemistry and the development of surfactants. The foundational work on the synthesis of alkyl glycosides was conducted by German chemist Emil Fischer between 1893 and 1895. ulprospector.combrillachem.comwikipedia.org His method, now known as Fischer glycosidation, involves the acid-catalyzed reaction of a sugar with an alcohol and remains a cornerstone for the industrial production of these compounds today. brillachem.combrillachem.comwikipedia.org
While Fischer's work laid the theoretical groundwork, the commercial and industrial development of alkyl polyglycosides, including this compound, did not gain significant momentum until much later. The first patent application for the use of alkyl glycosides in detergents was filed in Germany about 40 years after Fischer's initial synthesis. e-bookshelf.de
Significant industrial research and development began in the early 1980s, driven by the demand for milder, non-toxic, and environmentally friendly surfactants for the cosmetics and detergent industries. brillachem.com Companies like Henkel and A.E. Staley began to develop processes for producing longer-chain alkyl polyglycosides, often using this compound as a key intermediate in a two-step transacetalization process. brillachem.comulprospector.combrillachem.com Patents from this era, such as one describing the preparation of glycosides like butyl glucoside using a perfluorosulfonic acid resin as a catalyst, highlight the technical advancements being made. google.com The establishment of the first pilot plant for alkyl polyglycoside production by Henkel in the late 1980s, followed by large-scale production facilities in the 1990s, marked the full commercial realization of Fischer's early discoveries and solidified the role of compounds like this compound in the modern chemical industry. brillachem.come-bookshelf.de
Synthetic Pathways and Derivatization Strategies for Butyl D Glucoside
Chemical Synthesis Approaches
Chemical methods for synthesizing butyl D-glucoside typically involve the reaction of a protected or unprotected glucose derivative with butanol. Key challenges in these approaches include controlling the stereochemistry at the anomeric center and managing the use of protecting groups.
Fischer Glycosylation: Reaction Parameters and Anomeric Control
The Fischer glycosylation is a direct method for forming glycosides by reacting a monosaccharide with an alcohol, such as butanol, in the presence of a strong acid catalyst. researchgate.netwikipedia.org This reaction is an equilibrium process, and the alcohol is often used in excess as the solvent to drive the reaction towards the product. wikipedia.orgresearchgate.net
The reaction mechanism involves the protonation of the anomeric hydroxyl group of the glucose molecule, followed by the loss of water to form a cyclic oxocarbenium ion. This intermediate is then attacked by the butanol nucleophile. The reaction can produce a mixture of anomers (α and β) and isomers (furanosides and pyranosides). wikipedia.orgacs.org Typically, shorter reaction times favor the formation of the kinetically preferred furanoside products, while longer reaction times allow for equilibration to the more thermodynamically stable pyranoside forms. wikipedia.orgacs.org Due to the anomeric effect, the α-anomer is often the most thermodynamically stable product, and its formation is favored under prolonged reaction times. wikipedia.org
Control over reaction parameters is crucial for yield and selectivity. Catalysts such as hydrogen chloride, sulfuric acid, and Lewis acids like bismuth nitrate (B79036) have been employed. researchgate.netgoogle.com For instance, one study utilized bismuth nitrate as a catalyst for the glycosylation of D-glucose with butyl alcohol, achieving a good yield with a preference for the α-anomer. researchgate.net
Table 1: Fischer Glycosylation of D-Glucose with Various Alcohols Catalyzed by Bismuth Nitrate researchgate.net
| Acceptor Alcohol | Product | Yield (%) | Anomeric Ratio (α:β) |
|---|---|---|---|
| Butyl alcohol | This compound | 70 | 2.5 : 1 |
| Decanol | Decyl D-glucoside | 72 | 2.7 : 1 |
| Allyl alcohol | Allyl D-glucoside | 65 | 1.5 : 1 |
| Benzyl (B1604629) alcohol | Benzyl D-glucoside | 68 | 2.3 : 1 |
A key drawback of the Fischer method is the often-required use of bulk alcohol and strong acids, which can complicate the purification of the final product. d-nb.info
Koenigs-Knorr Methodologies
The Koenigs-Knorr reaction is a classical and widely used method for the stereoselective synthesis of glycosides. researchgate.netwikipedia.org It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or mercury(II) bromide. wikipedia.orgsnmjournals.orgnih.gov
A significant advantage of this method is the high degree of stereocontrol it offers, particularly for the synthesis of 1,2-trans-glycosides (the β-anomer in the case of glucose). wikipedia.org This stereoselectivity is achieved through "neighboring group participation." When an acyl protecting group, like acetyl (Ac), is placed at the C-2 position of the glucose donor, it can participate in the reaction after the halide leaving group is activated by the metal salt promoter. The C-2 acetyl group attacks the anomeric carbon to form a cyclic dioxolanium ion intermediate. The alcohol (butanol) then attacks this intermediate from the side opposite to the ring, resulting in an SN2-like inversion that exclusively yields the 1,2-trans product, which is butyl β-D-glucoside. wikipedia.orgbeilstein-journals.org
For the synthesis of a butyl glucoside derivative, researchers have successfully used mercury(II) bromide as a catalyst. snmjournals.org In some cases, the addition of a co-solvent like 1,4-dioxane (B91453) may be necessary to ensure the miscibility of the reactants and prevent the deactivation of the catalyst. snmjournals.org While effective, the requirement for stoichiometric amounts of toxic heavy metal salts is a major limitation for large-scale synthesis. researchgate.netd-nb.info
Strategic Protection and Deprotection in Glucoside Synthesis
Due to the multiple hydroxyl groups on a saccharide, protecting groups are essential in carbohydrate chemistry to ensure regioselectivity and stereoselectivity during glycosylation. nih.govwiley-vch.de The synthesis of this compound via methods like the Koenigs-Knorr reaction necessitates a multi-step strategy involving protection, glycosylation, and deprotection. d-nb.infobeilstein-journals.org
The general strategy involves:
Protection: All hydroxyl groups of the glucose molecule are masked with protecting groups. Acetyl (Ac) or benzoyl (Bz) groups are commonly used as they serve a dual purpose: they protect the hydroxyls and the group at the C-2 position acts as a participating group to direct the formation of the β-glycosidic bond. d-nb.infobeilstein-journals.org
Activation: The anomeric hydroxyl group is replaced with a good leaving group, typically a bromine atom, to form an acetobromoglucose donor. researchgate.netd-nb.info
Glycosylation: The protected glycosyl donor is reacted with butanol using a promoter, as described in the Koenigs-Knorr method. snmjournals.org
Deprotection: After the glycosidic linkage is formed, the protecting groups (e.g., acetyls) are removed to yield the final this compound. A common method for deacetylation is the Zemplén procedure, which uses a catalytic amount of sodium methoxide (B1231860) in methanol. d-nb.infoirb.hr
Permanent protecting groups like benzyl (Bn) ethers are also used. They are stable under a wide range of conditions and are typically removed at the end of the synthesis by catalytic hydrogenation. nih.govwiley-vch.de The choice of protecting groups is critical as it influences the reactivity of the glycosyl donor and the stereochemical outcome of the reaction. nih.gov
Stereoselective Synthesis of Alkyl Pyranosides
Achieving stereoselectivity—the preferential formation of one anomer (α or β) over the other—is a central challenge in glycoside synthesis. researchgate.net For this compound, the desired product is often the β-anomer, which requires the formation of a 1,2-trans glycosidic linkage.
As discussed, the Koenigs-Knorr method is a cornerstone for the stereoselective synthesis of β-D-glucopyranosides. researchgate.netmedjchem.com The key to its success lies in the use of a participating protecting group at the C-2 position of the glycosyl donor. beilstein-journals.org The formation of the cyclic acyloxonium ion intermediate effectively shields one face of the molecule, forcing the incoming alcohol to attack from the opposite face, thus ensuring the creation of the β-linkage. beilstein-journals.org
Conversely, achieving α-selectivity can be more challenging. While the Fischer glycosylation under thermodynamic control tends to favor the α-anomer, it often results in anomeric mixtures. researchgate.netacs.org Other methods for α-glycosylation exist but are outside the direct scope of the specified methodologies. The stereochemical outcome is a complex interplay of the glycosyl donor, the protecting groups, the solvent, the promoter, and the reaction conditions. nih.govnih.gov
Enzymatic Synthesis Approaches
Enzymatic methods provide an attractive alternative to chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions, which circumvents the need for complex protection and deprotection steps. d-nb.inforesearchgate.net
Glycoside Hydrolase-Mediated Transglycosylation
Glycoside hydrolases (GHs), such as β-glucosidases, are enzymes that naturally catalyze the hydrolysis of glycosidic bonds. researchgate.netmdpi.com However, under specific conditions, their catalytic activity can be reversed to synthesize glycosides through either reverse hydrolysis or transglycosylation. d-nb.inforesearchgate.net
Reverse Hydrolysis: In this thermodynamically controlled approach, the enzyme joins a monosaccharide (glucose) with an alcohol (butanol). The reaction equilibrium is shifted towards synthesis by reducing water activity, for example, by using a high concentration of butanol. d-nb.infomdpi.com
Transglycosylation: This kinetically controlled approach involves an activated glycosyl donor (e.g., a disaccharide like cellobiose (B7769950) or an aryl-glucoside) and an acceptor alcohol (butanol). researchgate.netosti.gov The enzyme first cleaves the donor, forming a glycosyl-enzyme intermediate. This intermediate is then intercepted by the acceptor alcohol, forming the new alkyl glycoside. mdpi.com The transglycosylation route often results in higher yields and shorter reaction times compared to reverse hydrolysis. d-nb.inforesearchgate.net
The synthesis of butyl β-D-glucoside has been achieved with yields of up to 36% using the reverse hydrolysis approach. d-nb.inforesearchgate.net The efficiency of the reaction is influenced by several parameters, including water activity, temperature, pH, and the source of the enzyme. d-nb.inforesearchgate.net Protein engineering has been used to develop mutant β-glucosidases with enhanced thermostability and catalytic activity specifically for the synthesis of butyl glucoside at higher temperatures. mdpi.comnih.gov
Table 2: Enzymatic Synthesis of Alkyl-β-D-glucosides via Reverse Hydrolysis d-nb.info
| Enzyme Source | Acceptor Alcohol | Product | Yield (%) |
|---|---|---|---|
| Almond meal | Butanol | Butyl-β-D-glucopyranoside | 36.1 |
| Almond meal | Pentanol | Pentyl-β-D-glucopyranoside | 13.7 |
| Almond meal | Hexanol | Hexyl-β-D-glucopyranoside | 9.17 |
| Almond meal | Octanol | Octyl-β-D-glucopyranoside | 4.05 |
Enzymatic methods almost exclusively produce the β-anomer when using β-glucosidases, highlighting their exceptional stereoselectivity. d-nb.info However, other enzymes, such as cyclodextrin (B1172386) glucanotransferases (CGTases), have been shown to produce α-glucosides, including tert-butyl-α-D-glucoside, demonstrating the versatility of enzymatic approaches. mdpi.com
β-Glucosidase Catalysis in Butyl Glucoside Formation
β-Glucosidases (EC 3.2.1.21) are widely employed for the synthesis of alkyl β-glucosides. These enzymes can catalyze the formation of the β-glycosidic linkage between glucose and butanol through two main pathways: reverse hydrolysis and transglycosylation. tandfonline.com In reverse hydrolysis, the enzyme joins a monosaccharide (glucose) with an alcohol, while in transglycosylation, a glycosyl moiety is transferred from a donor molecule to the alcohol. d-nb.infotandfonline.com
The choice of enzyme source is critical. For instance, β-glucosidase from bitter almonds (Prunus dulcis var. amara) has been effectively used for synthesizing butyl glucoside. tandfonline.comnih.gov In one study, the synthesis was optimized using response surface methodology (RSM), which evaluated variables such as temperature, water/butanol ratio, and substrate/enzyme concentrations. nih.gov The optimal conditions were found to be a temperature of 44.7°C, a water/butanol volume ratio of 17.6%, a glucose concentration of 199.2 g/L, and an enzyme concentration of 2.5 g/L, which resulted in a butyl glucoside concentration of 41.6 g/L. nih.gov
Protein engineering has also been applied to enhance enzyme properties for industrial applications. mdpi.com A metagenome-derived β-glucosidase, Bgl1D, was subjected to directed evolution, resulting in a mutant (Bgl1D187) with five amino acid substitutions. mdpi.comnih.gov This engineered enzyme exhibited a 23-fold increase in catalytic efficiency and a 10-fold longer half-life at 50°C compared to the wild-type. mdpi.com It successfully catalyzed the transglycosylation reaction using 20% (v/v) butanol as an acceptor, confirming the formation of butyl glucoside. mdpi.comnih.gov
Immobilization of the enzyme can improve stability and reusability. β-glucosidase from bitter almonds immobilized on epoxy group-functionalized beads was used to catalyze the synthesis of n-butyl-β-D-glucoside via reverse hydrolysis, achieving a yield of 78.04% with a product concentration of 0.23 M. tandfonline.comfigshare.com
Table 1: Optimization of Butyl Glucoside Synthesis using β-Glucosidase from Bitter Almonds
| Parameter | Optimal Value | Resulting Concentration | Reference |
|---|---|---|---|
| Temperature | 44.7 °C | 41.6 g/L | nih.gov |
| Water/Butanol Volume Ratio | 17.6% | 41.6 g/L | nih.gov |
| Glucose Concentration | 199.2 g/L | 41.6 g/L | nih.gov |
| Enzyme Concentration | 2.5 g/L | 41.6 g/L | nih.gov |
| Immobilized Enzyme Yield | N/A | 78.04% (0.23 M) | tandfonline.comfigshare.com |
Cyclodextrin Glucanotransferase (CGTase) in Glycoside Production
Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are enzymes from the α-amylase family that can catalyze transglycosylation reactions. mdpi.com In a notable study, the ability of CGTases to glycosylate a tertiary alcohol was demonstrated for the first time. mdpi.comfranciscoploulab.eufranciscoploulab.eu Specifically, CGTases from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 were found to catalyze the glucosylation of tert-butyl alcohol. mdpi.comresearchgate.net
Using partially hydrolyzed starch as the glucose donor, the reaction yielded two main products: tert-butyl-α-D-glucoside as the major product and tert-butyl-α-D-maltoside as a minor product. mdpi.comfranciscoploulab.eufranciscoploulab.eu The total yield of these tert-butyl glycosides was approximately 44%, corresponding to a concentration of 13 g/L for tert-butyl-α-D-glucoside and 4 g/L for the maltoside derivative after 200 hours of reaction at 60°C. mdpi.com This discovery is significant as tertiary alcohols were previously considered unreactive in many enzymatic glycosylation reactions. mdpi.comsemanticscholar.org
**Table 2: Synthesis of tert-Butyl-α-D-glucoside using CGTase from *Thermoanaerobacter sp.***
| Parameter | Value | Reference |
|---|---|---|
| Enzyme Source | CGTase from Thermoanaerobacter sp. | mdpi.comresearchgate.net |
| Glucose Donor | Soluble Starch (30 g/L) | mdpi.com |
| Acceptor | tert-Butyl Alcohol (30% v/v) | mdpi.com |
| Temperature | 60 °C | mdpi.com |
| Product | tert-Butyl-α-D-glucoside | mdpi.comfranciscoploulab.eu |
| Yield | ~44% (total glycosides) | mdpi.comresearchgate.net |
| Concentration | 13 g/L | mdpi.com |
Glycosynthases for Stereoselective Glycosidic Bond Synthesis
Glycosynthases are engineered glycosidases in which the catalytic nucleophile residue (typically a glutamic or aspartic acid) is replaced with a non-nucleophilic amino acid, such as glycine (B1666218) or alanine. d-nb.infomdpi.com This modification inactivates the enzyme's hydrolytic ability but allows it to catalyze the formation of a glycosidic bond with high yield and stereoselectivity, provided an activated glycosyl donor (e.g., a sugar fluoride (B91410) or an aryl-glycoside) is used. d-nb.infoacs.org
The mechanism involves the glycosynthase binding the activated donor and an acceptor molecule, facilitating the formation of a new glycosidic bond without the risk of product hydrolysis. d-nb.info For example, the Thermoanaerobacterium xylanolyticus GH116 β-glucosidase nucleophile mutant E441G was used to catalyze the synthesis of α-D-glucosylazide from p-nitrophenyl β-D-glucoside (pNPGlc) and sodium azide (B81097) with a 68% yield. acs.org This α-D-glucosylazide is a valuable precursor that can be coupled with various alkynes via "click chemistry" to produce a diverse range of 1,4-substituted 1,2,3-triazole-α-D-glucosides. acs.org This strategy demonstrates the potential of glycosynthases for the highly controlled, stereoselective synthesis of specific glycosides, which could be applied to the production of this compound using an appropriate activated glucose donor and butanol.
Reverse Hydrolysis for Alkyl Glycoside Production
Reverse hydrolysis is a thermodynamically controlled enzymatic pathway for synthesizing alkyl glycosides. d-nb.inforesearchgate.net The reaction involves the direct condensation of a monosaccharide, such as glucose, with an alcohol. d-nb.info Because the reaction equilibrium strongly favors hydrolysis (the breakdown of the glycoside), the synthesis requires shifting this equilibrium toward the product. researchgate.net This is typically achieved by reducing the water activity (a_w) in the reaction medium. d-nb.inforesearchgate.net
Strategies to lower water activity include using very high concentrations of substrates (glucose and butanol) or conducting the reaction in organic solvents or other non-aqueous systems. d-nb.inforesearchgate.net While this approach is attractive due to the use of inexpensive feedstocks like glucose, the yields for longer-chain alkyl glucosides can be moderate. researchgate.net For butyl glucoside, a yield of 36% has been reported via the reverse hydrolysis approach. d-nb.inforesearchgate.net However, in a system using immobilized β-glucosidase from bitter almonds, a significantly higher yield of 78.04% was achieved for n-butyl-β-D-glucoside. tandfonline.comfigshare.com This highlights that with proper process optimization, reverse hydrolysis can be a highly effective method.
Biocatalytic Process Optimization for Alkyl Glucoside Yield
Optimizing the reaction conditions is paramount for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that can be manipulated include substrate concentrations, water activity, and the use of organic cosolvents. d-nb.info
In reverse hydrolysis reactions, increasing the substrate concentration serves the dual purpose of increasing reactant availability and reducing water activity, thereby shifting the thermodynamic equilibrium towards synthesis. d-nb.inforesearchgate.net For the synthesis of butyl glucoside using β-glucosidase, an optimal glucose concentration was identified as 199.2 g/L. nih.gov
The role of water activity (a_w) is complex. In reverse hydrolysis, a lower a_w generally leads to a higher equilibrium yield. d-nb.info However, in kinetically controlled transglycosylation reactions, the relationship is more nuanced. For the synthesis of some alkyl glucosides, an increase in water activity (without forming a separate aqueous phase) has been shown to increase the enzyme's selectivity for the alcohol acceptor over water, leading to a better ratio of transglycosylation to hydrolysis. d-nb.info For example, optimal water activities of 0.43, 0.71, and 0.81 have been determined for the synthesis of glucosides with propanol, hexanol, and octanol, respectively. d-nb.info Therefore, for each specific enzyme-substrate system, the water activity must be carefully optimized.
The use of organic cosolvents is a common strategy in the enzymatic synthesis of alkyl glucosides, particularly when dealing with the poor mutual solubility of a hydrophilic sugar and a hydrophobic alcohol. srce.hr Cosolvents can help create a single-phase reaction medium or be part of a biphasic system where the product is extracted into the organic phase, preventing its enzymatic hydrolysis. amazonaws.com
Commonly used cosolvents include acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and acetone. mdpi.comsemanticscholar.orgresearchgate.net More advanced systems have also been explored. For instance, co-solvent mixtures containing ionic liquids, such as [BMIm][PF₆], have been used to synthesize octyl β-D-glucopyranoside via reverse hydrolysis with yields as high as 67 mol%. nih.gov Recently, deep eutectic solvents (DES) have emerged as a promising green alternative to traditional organic solvents. researchgate.net These bio-based and inexpensive solvents have been successfully used as the reaction media for the β-glucosidase-catalyzed synthesis of various alkyl glucosides, including butyl-β-D-glucopyranoside. researchgate.net
Enzyme Immobilization for Enhanced Biocatalytic Efficiency
Covalent attachment, for instance, involves forming stable bonds between the enzyme and a support material, which can be a synthetic polymer or an inorganic solid like silica. nih.gov This method often enhances the enzyme's thermal and operational stability. jscimedcentral.comresearchgate.net For example, β-glucosidase from bitter almonds has been immobilized on epoxy group-functionalized beads for the synthesis of salidroside (B192308), using n-butyl-β-D-glucoside as the glucosyl donor. tandfonline.com This immobilized enzyme demonstrated selectivity towards the alcoholic hydroxyl group. tandfonline.com Similarly, β-glucosidase from Fusarium solani has been immobilized on chitosan, resulting in increased thermal stability, activity, and tolerance to acidic conditions and solvents. researchgate.net
The choice of support material is crucial as it influences the chemical, biochemical, mechanical, and kinetic properties of the immobilized enzyme. nih.gov Materials like magnetic nanoparticles have been used for cellulase (B1617823) immobilization, which not only enhances stability but also allows for easy separation and recycling of the biocatalyst using a magnetic field. researchgate.netjscimedcentral.com
Immobilization can significantly improve the yield and efficiency of glycoside synthesis. For instance, the immobilization of Thermotoga maritima α-amylase has been shown to enable the production of octyl glucoside. biorxiv.org Furthermore, co-immobilization of multiple enzymes can create efficient cascade reactions, as demonstrated by the co-immobilization of three enzymes on porous CaCO₃ microspheres for inositol (B14025) production from starch, which showed a 3.5-fold increase in catalytic activity compared to individual immobilized enzymes. nih.gov
Table of Enzyme Immobilization Strategies for Glucoside Synthesis:
| Enzyme | Support Material | Immobilization Method | Key Findings |
|---|---|---|---|
| β-glucosidase (almonds) | Epoxy functionalized beads | Covalent attachment | Used in two-step synthesis of salidroside with this compound as donor. tandfonline.com |
| β-glucosidase (F. solani) | Chitosan | Covalent interaction | Increased thermal stability, activity, and glucose tolerance. researchgate.net |
| Cellulase (A. niger) | Magnetic Nanoparticles | Covalent attachment | Enhanced thermal and storage stability, and reusability. jscimedcentral.com |
| α-amylase (T. maritima) | Not specified | Not specified | Enabled production of octyl glucoside. biorxiv.org |
Chemoenzymatic Synthesis Strategies for Functional Glycosides
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to produce functionalized glycosides, including derivatives of this compound. This approach often involves the chemical derivatization of the sugar molecule to enhance its solubility or reactivity, followed by an enzymatic step for glycosylation or esterification. mdpi.com
One common strategy is to first derivatize glucose into an alkyl glucoside, such as this compound, to overcome the solubility differences between the hydrophilic glucose and lipophilic reactants. unimi.itunimi.it This is followed by an enzymatic esterification to attach a functional group. For example, 6-O-lauroyl-, 6-O-palmitoyl-, and 6-O-stearoyl-1-O-butyl glucopyranosides have been synthesized by reacting n-butyl glucoside with fatty acids in a solvent-free system using lipase. unimi.itunimi.it
Another approach involves the use of protecting groups. A chemoenzymatic strategy for synthesizing aromatic esters of D-glucose starts with the chemical synthesis of 1,2-O-isopropylidene-d-glucofuranose. mdpi.com The primary hydroxyl group at position 6 is then available for enzymatic esterification. mdpi.com This method allows for the synthesis of functionalized glycosides that might be difficult to obtain through direct fermentation or purely chemical routes.
Chemoenzymatic strategies also enable the synthesis of complex molecules like glycosphingolipids. A diversity-oriented approach combines enzymatic glycan assembly with chemoselective cross-metathesis and N-acylation, starting from a simple glycoside. nsf.gov This allows for the diversification of both the glycan and lipid parts of the molecule. nsf.gov
The synthesis of salidroside, a glucoside of tyrosol, has been achieved via a two-step enzymatic process using immobilized β-glucosidase and n-butyl-β-D-glucoside as the glycosyl donor. tandfonline.com This highlights the utility of this compound as an intermediate in the synthesis of other valuable glucosides.
Sustainable Chemical and Biocatalytic Approaches
The production of this compound is increasingly moving towards more sustainable practices, driven by the principles of green chemistry. This involves the use of renewable resources, minimization of waste, and the development of more efficient processes.
Renewable Feedstock Integration in Glucoside Synthesis
A key aspect of sustainable this compound production is the use of renewable feedstocks. nih.gov this compound is derived from glucose and butanol. lookchem.com Glucose is typically sourced from renewable crops like corn, wheat, and potatoes. nih.gov However, the environmental impact of cultivating these crops must be considered. nih.gov An alternative and more sustainable source for the glucose moiety is lignocellulosic biomass, which is the most abundant renewable resource and does not compete with food production. mdpi.comacs.org Cellulose, a major component of lignocellulosic biomass, can be converted into glucose. lookchem.comresearchgate.net
Butanol can also be produced from renewable feedstocks through fermentation processes, often referred to as biobutanol. nih.gov Waste streams rich in sugars, such as cheese-whey and leftovers from high-sugar beverages, as well as agricultural residues, are potential feedstocks for biobutanol production. nih.gov The integration of these renewable feedstocks into the synthesis of this compound contributes to a more circular and sustainable economy. nih.gov
Development of Solvent-Free and Minimized-Solvent Processes
Traditional chemical synthesis often relies on the use of large quantities of organic solvents, which can be hazardous and contribute to waste. ljmu.ac.uk The development of solvent-free or minimized-solvent processes is a key goal in green chemistry. rsc.org
For the synthesis of this compound and its derivatives, solvent-free systems have been successfully developed. For instance, the enzymatic esterification of n-butyl glucoside with fatty acids can be carried out in a molten state, eliminating the need for a solvent. unimi.itunimi.it Microwave technology has also been explored as an alternative energy source to high temperatures and pressures, allowing for more efficient energy transfer and reduced reaction times. ljmu.ac.uk
In cases where a solvent is necessary, the choice of solvent is critical. Greener solvent alternatives to hazardous options like diethyl ether are being investigated. ljmu.ac.uk The use of ionic liquids and deep eutectic solvents is also a promising area of research for biomass processing and chemical synthesis. acs.org
Strategies for Reduction of Chemical Waste Streams
The reduction of chemical waste is a fundamental principle of green chemistry. nih.gov The "E-factor," which is the ratio of the mass of waste to the mass of the desired product, is a common metric used to assess the environmental impact of a chemical process. ljmu.ac.uk Enzymatic glycosylation reactions have been reported to generate significantly less waste compared to classical chemical methods like the Koenigs-Knorr procedure. d-nb.info
One-pot synthesis is a valuable strategy for waste reduction as it avoids the need for intermediate purification steps, thereby saving time and resources. rsc.org The concept of "waste valorization," where waste from one reaction is used as a starting material for another, is also gaining traction, moving towards a circular economy. rsc.org For example, cheese whey permeate, a waste stream from the dairy industry, has been used as a starting material for the synthesis of bio-based surfactants. researchgate.net
Catalysis plays a crucial role in waste reduction. The use of reusable catalysts, such as certain immobilized enzymes or solid acid catalysts like Amberlyst-15, minimizes waste. researchgate.net
Process Intensification and Lifecycle Assessment in Glucoside Production
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. rsc.orgresearchgate.net In the context of this compound production, this can involve the use of continuous flow reactors, which can improve yields and reduce impurity formation. rsc.orgresearchgate.net Reactive distillation is another process intensification approach that can enhance yields. mdpi.com
Structural Elucidation and Molecular Engineering of Butyl D Glucoside Analogs
Advanced Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic techniques provide detailed information about the molecular structure, functional groups, and three-dimensional arrangement of Butyl D-glucoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of molecules like this compound in solution. iosrjournals.org By analyzing the chemical shifts, coupling constants, and correlations in one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. For instance, the anomeric proton (H-1) of the glucose unit typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant (³J(H1,H2)) is indicative of the anomeric configuration (α or β). acs.org
2D NMR techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to overcome spectral overlap and establish definitive assignments. iosrjournals.orgnih.gov
COSY and TOCSY: These experiments reveal proton-proton correlations, allowing for the assignment of all protons within a spin system, such as the glucose ring and the butyl chain. iosrjournals.org
HSQC: This technique correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum. nih.gov
HMBC: This experiment detects long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying the glycosidic linkage between the butyl group and the glucose moiety. nih.gov
The following table summarizes typical NMR data for a this compound analog, ω-Fluoro-n-butyl-β-D-glucoside. snmjournals.orgsnmjournals.org
Table 1: ¹H and ¹³C NMR Data for ω-Fluoro-n-butyl-β-D-glucoside in CD₃OD
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 | 4.24 (d, J = 7.8 Hz) | 104.39 |
| Glucosyl Protons | 3.1-3.4 (m), 3.66 (dd), 3.86 (dd) | 62.75, 71.64, 75.10, 77.89, 78.13 |
| Butyl Chain Protons | 1.3-1.8 (m), 3.53 (dt), 3.93 (t), 4.40 (dt, ²JHF = 47.6 Hz) | 26.93, 30.27-31.70, 70.85, 84.89 (¹JCF = 163.2 Hz) |
Data compiled from studies on fluoroalkyl-β-D-glucosides. snmjournals.orgsnmjournals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. chemsynlab.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule without significant degradation. mdpi.comnih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. mdpi.com For example, the exact mass of ω-Fluoro-n-octyl-β-D-glucoside [M+H]⁺ was found to be 311.1882, which is in close agreement with the calculated mass of 311.1869 for the formula C₁₄H₂₇FO₆. snmjournals.orgsnmjournals.org
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. The analysis of these fragments provides valuable structural information. A common fragmentation pathway for glycosides is the neutral loss of the sugar moiety. mdpi.comrsc.org For instance, in the analysis of flavonoid O-glucosides, a neutral loss of 162 Da, corresponding to a glucoside unit, is frequently observed. mdpi.comrsc.org
Table 2: Representative Mass Spectrometry Data for Glycosides
| Compound Class | Precursor Ion [M+H]⁺ or [M-H]⁻ | Key Fragment Ion(s) | Interpretation |
|---|---|---|---|
| Flavonoid O-Glucoside | m/z 447.1293 | m/z 285.0830 | Neutral loss of glucoside (162 Da) rsc.org |
| Astraisoflavan-di-7-O-β-d-glucoside | [M+H]⁺ | Neutral loss of 162 Da x 2 | Loss of two glucoside units mdpi.com |
This table illustrates typical fragmentation patterns observed in the mass spectrometric analysis of various glycosidic compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. rsc.org The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs. bellevuecollege.edu
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:
O-H Stretching: A broad band in the region of 3400-3300 cm⁻¹ is characteristic of the hydroxyl groups of the glucose unit. This broadening is due to intermolecular hydrogen bonding. libretexts.org
C-H Stretching: Absorption bands in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the butyl group's alkyl chain. libretexts.org
C-O Stretching: Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹, correspond to the C-O stretching vibrations of the ether linkage and the alcohol groups. libretexts.orgpearson.com
A solid sample for IR analysis can be prepared as a solution, a mull, or a potassium bromide (KBr) disc. rsc.org
Table 3: General IR Absorption Frequencies for Key Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3400 - 3300 (broad) |
| Alkane | C-H stretch | 2960 - 2850 |
| Ether/Alcohol | C-O stretch | 1200 - 1000 |
This table provides a general guide to the expected IR absorption bands for this compound. libretexts.orgpearson.com
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. glycoforum.gr.jp For a molecule like this compound, which can be obtained as a crystalline powder, this method can provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. chemsynlab.comacs.org
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. glycoforum.gr.jp Powder X-ray diffraction (PXRD) can also be used to analyze polycrystalline samples, providing information about the crystal structure and polymorphism. researchgate.net
While obtaining suitable single crystals of flexible molecules like glycosides can be challenging, successful crystallographic studies provide unparalleled structural detail. glycoforum.gr.jp For example, X-ray diffraction analysis of p-nitrophenyl α-D-galactopyranoside revealed two independent molecules in the crystal asymmetric unit and a complex network of hydrogen bonds. researchgate.net
Table 4: Example Crystallographic Data for a Glycoside
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Molecules per Unit Cell (Z) | 4 |
This is a hypothetical example to illustrate the type of data obtained from an X-ray diffraction study.
Chromatographic and Electrophoretic Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical method for assessing the purity of this compound and its analogs. chemsynlab.com It is widely used for both qualitative and quantitative analysis, allowing for the separation of the main compound from starting materials, by-products, and isomers. europa.eu
The separation is typically performed on a stationary phase, such as a C18 or a specialized carbohydrate column, with a suitable mobile phase. snmjournals.org For example, ω-¹⁸F-Fluoro-n-butyl-β-D-glucoside was analyzed on a Carbohydrate Amino column, where it showed a retention time (t_R) of 4 minutes and 20 seconds, with a radiochemical purity consistently greater than 95%. snmjournals.orgsnmjournals.org
Detection is often achieved using a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS). europa.eujove.com DAD allows for the monitoring of absorbance at multiple wavelengths, while LC-MS provides mass information for each eluting peak, aiding in the identification of impurities. europa.eujove.com
Table 5: HPLC Parameters for the Analysis of this compound Analogs
| Compound | HPLC Column | Mobile Phase | Retention Time (t_R) | Purity |
|---|---|---|---|---|
| ω-¹⁸F-Fluoro-n-butyl-β-D-glucoside | Carbohydrate Amino | Not specified | 4 min 20 s | >95% snmjournals.orgsnmjournals.org |
| tert-Butyl-α-D-glucoside | Not specified | Acetonitrile:Water (88:12 v/v) | Not specified | Purity assessed by analytical HPLC mdpi.com |
This table presents examples of HPLC conditions used in the analysis of this compound analogs.
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. researchgate.netnih.gov This typically involves replacing the polar hydroxyl groups with less polar, more volatile groups.
Common derivatization techniques include silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, or acetylation. These derivatized analytes can then be separated on a capillary column, often a semi-polar or non-polar one, and detected using a mass spectrometer (GC-MS). mdpi.comtesisenred.net This allows for the identification and quantification of the different isomers and oligomers present in a sample. researchgate.net The choice of column and temperature programming is crucial for achieving optimal separation of the various derivatives. mdpi.com For instance, a method for analyzing volatile organic acids involves extraction with diethyl ether, derivatization by t-butyldimethylsilylation, and subsequent separation by capillary GC. nih.gov
Capillary Electrophoresis for High-Resolution Separation
Capillary electrophoresis (CE) offers a high-resolution separation alternative for analyzing this compound and its analogs. This technique separates molecules based on their charge-to-size ratio in an electric field. For neutral molecules like alkyl glucosides, micellar electrokinetic chromatography (MEKC), a mode of CE, is employed. d-nb.info In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral analytes.
CE coupled with pulsed amperometric detection (PAD) has been successfully used for the direct detection of alkyl polyglucosides in industrial products without the need for derivatization. researchgate.netacs.org This method is sensitive and reproducible, making it suitable for routine analysis. d-nb.info Different detection methods can be used with CE, including UV-Vis and mass spectrometry (MS), providing flexibility for various analytical needs. nih.gov
Rational Design and Synthesis of this compound Derivatives
The rational design and synthesis of this compound derivatives aim to create new molecules with tailored properties. This involves modifying the structure of the parent molecule to enhance its performance as a surfactant or to introduce new functionalities.
Dimeric or "gemini" surfactants consist of two hydrophilic head groups and two hydrophobic tails linked by a spacer. encyclopedia.pub These surfactants often exhibit superior properties compared to their monomeric counterparts, such as a lower critical micelle concentration (CMC). encyclopedia.pubconicet.gov.ar The synthesis of dimeric glucosides from this compound involves linking two glucoside units. This can be achieved by connecting them through various positions on the glucose ring, such as O-6 or O-2, using spacers like succinyl, glutaryl, or terephthaloyl groups. arkat-usa.org
The characterization of these dimeric surfactants involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure. tandfonline.comresearchgate.net Their interfacial properties, including CMC and surface tension reduction, are then evaluated to assess their effectiveness as surfactants. arkat-usa.org Studies have shown that even slight variations in the linkage position or the nature of the spacer can significantly influence the surfactant's properties. conicet.gov.ar
The properties of this compound derivatives are significantly influenced by the length of the alkyl chain and the anomeric configuration (α or β) of the glycosidic bond.
Alkyl Chain Length: Increasing the alkyl chain length generally increases the hydrophobicity of the surfactant. researchgate.netacs.org This leads to a lower CMC, meaning that micelles form at lower concentrations. arkat-usa.org However, a longer alkyl chain can also decrease the water solubility of the surfactant. arkat-usa.orgmdpi.com The thermal stability of the liquid crystalline phases formed by these surfactants also increases with longer alkyl chains. researchgate.netacs.org
Anomeric Configuration: The anomeric configuration (α vs. β) can also affect the physicochemical properties. For shorter alkyl chain derivatives, the anomeric configuration has a more significant influence on phase transition temperatures. researchgate.netacs.org For instance, the β-anomer of a dimeric butyl glucoside linked by a succinyl spacer was found to have a more ordered structure, allowing for better packing of the alkyl chains within the micelles. arkat-usa.org However, for longer-chain derivatives, the effect of anomeric configuration on these properties becomes less pronounced. researchgate.netacs.org
Below is an interactive data table summarizing the impact of these structural variations on key surfactant properties.
| Derivative | Alkyl Chain Length | Anomeric Configuration | Effect on CMC | Effect on Solubility | Effect on Thermal Stability |
| This compound Analog | Short (C4) | α | Higher | Higher | Lower |
| This compound Analog | Short (C4) | β | Lower | Varies | Varies |
| Octyl D-glucoside Analog | Medium (C8) | α/β | Lower than C4 | Lower than C4 | Higher than C4 |
| Dodecyl D-glucoside Analog | Long (C12) | α/β | Lower than C8 | Lower than C8 | Higher than C8 |
This table provides a generalized summary based on established trends.
Modifying the glycosylation pattern, such as increasing the degree of polymerization (the number of glucose units), can significantly impact the properties of alkyl glucoside derivatives. Increasing the degree of polymerization generally leads to a substantial increase in water solubility and enhances the stability of the thermotropic liquid crystalline state. researchgate.netacs.org Studies on cyanidin (B77932) glycosides have also shown that the glycosylation pattern, including the type of sugar and the linkage between them, can influence the reactivity and stability of the molecule. researchgate.net
Furthermore, forming complex conjugates by attaching other molecules to the glucoside can introduce new functionalities. For example, N-glucosylation, the attachment of a glucose moiety to a nitrogen atom, can improve the water solubility and bioavailability of various compounds. mdpi.com
A particularly innovative area of research is the introduction of responsive functionalities to this compound derivatives. This creates "smart" surfactants that can change their properties in response to external stimuli like light. Azobenzenes are well-known photochromic molecules that can isomerize from a stable trans form to a cis form upon irradiation with UV light, and revert to the trans form with visible light or heat. nih.govmdpi.com
By incorporating an azobenzene (B91143) moiety into the structure of a glucoside, photoswitchable surfactants can be created. nih.govuni-kiel.de The E/Z isomerization of the azobenzene unit leads to a significant change in the molecule's shape, which can alter its self-assembly behavior and surface activity. researchgate.net The synthesis of these azobenzene glycosides can be achieved through methods like the Mills reaction, which involves the condensation of an appropriate glycosidic aniline (B41778) with a nitrosoarene. uni-kiel.de These photo-responsive surfactants have potential applications in areas such as drug delivery and controlled release systems.
Mechanistic Studies of Biological and Physico Chemical Interactions of Butyl D Glucoside
Engagement with Membrane Transporter Systems
Inhibitory Mechanisms on Sodium/D-Glucose Cotransporters (SGLTs)
Butyl D-glucoside and other alkyl glucosides have been investigated for their interaction with the sodium/D-glucose cotransporter (SGLT) family of proteins. These transporters are responsible for the active transport of glucose across cell membranes, a process coupled to the sodium gradient. Some alkyl glucosides have been found to be potent inhibitors of SGLT1 and SGLT2. researchgate.net
The inhibitory mechanism appears to be related to the binding of the alkyl glucoside to the transporter. It is hypothesized that the glucoside moiety of the molecule interacts with the glucose binding site of the transporter. researchgate.net The alkyl chain, in turn, likely interacts with a hydrophobic region of the transporter protein. While some shorter-chain alkyl glucosides can be transported by SGLT1, longer-chain analogues, including some ω-fluoro-n-alkyl-β-D-glucosides, have been shown to inhibit the transport of D-glucose without being transported themselves. snmjournals.orgsnmjournals.org This suggests that while the affinity for the transporter may be high, the translocation step is prevented, possibly due to the nature of the alkyl side chain. snmjournals.orgsnmjournals.org
The classical SGLT inhibitor, phlorizin (B1677692), which is itself a glucoside, acts as a competitive inhibitor. researchgate.net It is proposed that other SGLT inhibitors with a glucoside structure, including synthetic ones, may follow a similar mechanism where the aglycone portion of the molecule interacts with a specific binding domain, while the glucose moiety occupies the sugar binding site. researchgate.net The development of C-glucoside derivatives, which are more resistant to enzymatic hydrolysis, has been a significant area of research for creating more stable SGLT inhibitors. nih.gov
Mapping Ligand Binding Sites in Transporter Proteins
The identification of ligand binding sites within SGLT proteins is crucial for understanding their mechanism of action and for the rational design of novel inhibitors. For SGLT1, it has been shown that the binding of the inhibitor phlorizin involves interactions with specific domains of the protein. The β-D-glucoside part of phlorizin is thought to interact with the monosaccharide-binding sites of SGLT1. researchgate.net
Molecular modeling and sequence analysis studies have been employed to predict and compare the phlorizin binding domains in different members of the SGLT family, including SGLT1, SGLT2, SGLT3, and SGLT4. researchgate.net These studies suggest that the sugar binding residues are conserved among these transporters, indicating a common inhibitory mechanism for phlorizin and its analogues. researchgate.net The aglycone part of phlorizin, phloretin, is proposed to interact with a binding domain located in the C-terminal loop 13 of SGLT1. researchgate.net
For the development of novel SGLT inhibitors, understanding the structure-activity relationships is key. For instance, in diarylmethane C-glucosides, the presence of lipophilic substituents on the aromatic rings has been shown to influence the potency and selectivity of SGLT2 inhibition. nih.gov The elucidation of the three-dimensional structures of SGLT proteins, along with computational modeling, continues to provide valuable insights into the precise interactions between these transporters and their ligands, including inhibitors like this compound. nih.gov
Glycolipid Mimetics: Design and Functional Assessment
Glycolipid mimetics are synthetic molecules designed to replicate the structure and function of natural glycolipids, which are essential components of cell membranes. These synthetic analogs serve as valuable tools in membrane studies, allowing researchers to investigate complex biological processes in controlled systems. The design of these mimetics often involves simplifying the natural structure while retaining key functional features, such as the amphiphilic nature conferred by a hydrophilic sugar headgroup and a hydrophobic lipid tail. By systematically modifying these components, researchers can probe structure-activity relationships and develop novel agents with specific biological activities.
The development of glycolipid analogs based on the this compound scaffold is a strategic approach to create simplified, yet functionally relevant, models for studying biological membranes. mdpi.com These synthetic glycolipids, typically comprising a sugar headgroup and a hydrocarbon tail, are instrumental in understanding the structural transitions and molecular arrangements that occur within cell membranes. mdpi.com The design process focuses on systematic modifications of the hydrophobic alkyl chain to investigate its influence on the molecule's self-assembly, physicochemical properties, and interactions with membrane components. researchgate.net
A primary strategy in developing these analogs is the variation of the alkyl chain's length and structure. While this compound features a four-carbon chain, analogs have been synthesized with different lengths, such as ethyl (two carbons) and octyl (eight carbons), to study how chain length impacts properties like critical micelle concentration (CMC) and interaction with membrane transporters. mdpi.comsnmjournals.orgsnmjournals.org Beyond simple length variation, branching is introduced into the alkyl chain to explore its effect on the stability of different liquid crystal phases, which are crucial for membrane function. researchgate.net Branched-chain glycolipids tend to stabilize reversed-type phases, which are comparable to phases observed in natural biological membranes. researchgate.net
Another key modification involves the introduction of functional groups into the alkyl tail. For instance, fluorinated alkyl glucoside analogs have been developed as probes for biological systems. The synthesis of ω-fluoro-n-butyl-β-D-glucoside, an analog of this compound, allows for the use of fluorine-18 (B77423) in positron emission tomography (PET) to trace the molecule's transport and accumulation in vivo. snmjournals.orgsnmjournals.org The synthetic pathway for these analogs typically starts from a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which is reacted with an appropriate alcohol (e.g., 1,4-butanediol) to form the glycosidic bond. snmjournals.org Subsequent chemical steps are used to introduce the desired functional group, like a tosylate, which can then be displaced by a fluoride (B91410) ion. snmjournals.orgsnmjournals.org
These synthetic efforts provide a library of structurally defined glycolipid mimetics that are essential for dissecting the complex relationships between lipid structure and membrane properties.
| Glycolipid Analog | Structural Modification from this compound | Synthesis Rationale |
| tert-Butyl-α-D-glucoside | Isomeric change from n-butyl to tert-butyl group; α-anomer. | To study the effect of alkyl chain branching on surfactant properties and enzymatic synthesis feasibility. mdpi.com |
| ω-18F-fluoro-n-butyl-β-D-glucoside | Terminal hydrogen on the butyl chain is replaced with a Fluorine-18 atom. | To create a radiotracer for studying sodium-dependent glucose transporters (SGLT) via PET imaging. snmjournals.orgsnmjournals.org |
| 2′-Fluoroethyl-β-D-glucoside | Butyl group replaced with a 2-fluoroethyl group. | To evaluate the effect of a shorter, fluorinated alkyl chain on transport by SGLT. snmjournals.orgsnmjournals.org |
| Octyl-β-D-glucoside | Butyl group replaced with an octyl group (C8). | To study the effect of increased alkyl chain length on biological activity and transporter inhibition. snmjournals.orgsnmjournals.org |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives | The butyl group is replaced by a methyl group, and various acyl groups are added to the glucose ring. | To investigate how different acyl substitutions on the glucose ring affect antimicrobial properties. researchgate.net |
| C-glucoside analogs | The O-glycosidic bond is replaced with a C-C bond, and the aglycone is modified. | To enhance metabolic stability and investigate structure-activity relationships for anti-inflammatory effects. mdpi.com |
The functional assessment of synthetic glycolipid analogs, including those derived from this compound, is critical for understanding their potential as modulators of biological processes. These analyses typically focus on antimicrobial activity, immunomodulatory effects, and interactions with membrane proteins like transporters.
Antimicrobial and Antifungal Activity: Alkyl glucosides have been extensively studied for their antimicrobial properties. The length and structure of the alkyl chain are determining factors for this activity. For example, studies on various D-glucose derivatives have shown that selective acylation can lead to compounds with moderate to good antibacterial and antifungal activities. researchgate.netnih.gov In some cases, these synthetic derivatives exhibit greater efficacy against fungal strains than against bacterial pathogens. researchgate.net The antimicrobial potential of these compounds is often evaluated through assays that determine the minimum inhibitory concentration (MIC) required to inhibit the growth of pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govrsc.orgresearchgate.net Research has shown that the activity against C. albicans biofilms can be significantly influenced by the sugar headgroup and the length of the (thio)alkyl chain, with decyl (C10) and dodecyl (C12) chains often showing potent effects. researchgate.net
Immunomodulatory Effects: Glycolipid mimetics can influence immune responses. A key area of investigation is their ability to modulate inflammatory pathways, such as those triggered by lipopolysaccharide (LPS). Certain synthetic glycosphingolipid analogues have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines. mdpi.com Structure-activity relationship studies revealed that the presence of specific sugar residues, like D-fucose, and the ceramide-like aglycon portion are crucial for this inhibitory activity. mdpi.com This highlights the potential for designing specific this compound analogs to have anti-inflammatory properties by carefully modifying both the sugar and lipid components.
Interaction with Membrane Transporters: Fluorinated analogs of this compound have been instrumental in probing the function of membrane transport proteins. Specifically, ω-18F-fluoro-n-alkyl-β-D-glucosides were synthesized and evaluated as potential tracers for sodium-dependent glucose transporters (SGLT). snmjournals.orgsnmjournals.org In vitro experiments using Xenopus oocytes expressing the human SGLT1 transporter showed that 2′-fluoroethyl-β-D-glucoside was actively transported, whereas the more lipophilic butyl and octyl analogs (ω-fluoro-n-butyl-β-D-glucoside and ω-fluoro-n-octyl-β-D-glucoside) were not transported but acted as inhibitors of transport. snmjournals.orgsnmjournals.org This demonstrates that subtle changes to the alkyl chain can switch the molecule's function from a transporter substrate to an inhibitor, providing valuable insights into the transporter's binding pocket and mechanism.
| Glycolipid Analog Analyzed | Biological Function Assessed | Key Findings |
| Methyl α-D-glucopyranoside Derivatives | Antimicrobial Activity | Derivatives with various acyl chains showed noticeable antifungal and antibacterial efficacy, with MIC values as low as 0.75 µg/mL. nih.gov |
| Dodecyl D-glucoside (GlcOC12) | Antifungal Activity | Showed significant activity in reducing the proliferation of both azole-sensitive and multi-azole-resistant Candida albicans biofilms. researchgate.net |
| Glycosphingolipid Analogs | Immunomodulation (NO Inhibition) | Natural-type glycolipid and analogs with a D-Fucα1-3GlcNAc structure significantly inhibited LPS-induced nitric oxide (NO) production in macrophages. mdpi.com |
| 2′-18F-Fluoroethyl-β-D-glucoside | Membrane Transport (SGLT1) | Actively transported by the hSGLT1 transporter, making it a potential tracer for SGLT activity. snmjournals.orgsnmjournals.org |
| ω-18F-Fluoro-n-butyl-β-D-glucoside | Membrane Transport (SGLT1) | Acted as an inhibitor of the hSGLT1 transporter but was not transported itself. snmjournals.orgsnmjournals.org |
| ω-18F-Fluoro-n-octyl-β-D-glucoside | Membrane Transport (SGLT1) | Acted as an inhibitor of the hSGLT1 transporter but was not transported itself. snmjournals.orgsnmjournals.org |
Advanced Research Applications and Bio Inspired Design
Applications in Advanced Structural Biology
The study of membrane proteins, which are integral to cellular communication, transport, and energy transduction, presents significant technical challenges due to their hydrophobic nature and residence within the lipid bilayer. Butyl D-glucoside has emerged as a specialized detergent for overcoming these hurdles.
The primary role of this compound in structural biology is to act as a surrogate for the native cell membrane. To study a membrane protein, it must first be extracted from the lipid bilayer and solubilized in an aqueous buffer while maintaining its native three-dimensional structure and function. This compound is effective in this capacity due to its specific physicochemical properties.
Research has demonstrated its utility in the solubilization and stabilization of various membrane proteins for structural analysis by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Its gentle action helps preserve the delicate native fold of proteins during the lengthy and often harsh purification and characterization processes.
| Detergent | Abbreviation | Chemical Class | CMC (mM in H₂O) | Aggregation Number | Micelle Molecular Weight (kDa) |
|---|---|---|---|---|---|
| n-Octyl-β-D-glucopyranoside | OG | Alkyl Glucoside | 20-25 | 27-100 | 8-30 |
| This compound | BG | Alkyl Glucoside | ~66 | ~140 | ~35 |
| n-Dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | 0.17 | 78-140 | 40-72 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Glycol-Detergent | 0.01 | ~130 | ~99 |
The formation of a stable and monodisperse Protein-Detergent Complex (PDC) is a prerequisite for high-resolution structural studies. This process begins by incubating a cell membrane preparation with a solution of this compound at a concentration well above its CMC. The detergent monomers partition into the lipid bilayer, disrupting it and subsequently encapsulating the membrane protein. The hydrophobic butyl tails of the detergent molecules associate with the protein's transmembrane helices, forming a micellar belt that replaces the native lipids. The hydrophilic glucose heads face the aqueous buffer, rendering the entire complex soluble.
Characterization of these PDCs is essential to confirm their suitability for structural analysis. Techniques such as Size-Exclusion Chromatography (SEC) are used to separate the PDC from empty micelles and aggregated protein. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the precise determination of the absolute molecular weight of the entire complex, as well as the separate contributions from the protein and the bound detergent. For instance, in studies of the E. coli multidrug transporter EmrE, this compound was used to solubilize the protein. Subsequent SEC-MALS analysis of the EmrE-PDC provided data confirming the protein's dimeric state and quantifying the mass of the associated detergent micelle, validating the quality of the sample for further biophysical assays.
| Parameter | Value | Interpretation |
|---|---|---|
| Protein Monomer MW | 45 kDa | Known molecular weight from sequence. |
| Elution Volume (SEC) | 12.5 mL | Indicates a specific hydrodynamic radius for the complex. |
| Total Complex MW (MALS) | 125 kDa | Measured molecular weight of the entire protein-detergent complex. |
| Calculated Protein MW | 90 kDa | Indicates the protein exists as a dimer (2 x 45 kDa). |
| Calculated Detergent Micelle MW | 35 kDa | Mass of this compound associated with the protein dimer (125 kDa - 90 kDa). |
Integration into Biomaterial and Nanomaterial Science
The self-assembling properties and biocompatible nature of this compound extend its use beyond protein biochemistry into the design and fabrication of advanced materials.
In biosensor technology, maintaining the stability and activity of the biological recognition element (e.g., an enzyme or antibody) is paramount. This compound can be used to create favorable microenvironments on sensor surfaces. For example, in the development of amperometric biosensors, enzymes like glucose oxidase can be immobilized on an electrode surface. A coating or matrix containing this compound can help prevent the enzyme from denaturing upon contact with the inorganic electrode material. The hydrophilic glucose head groups create a biocompatible, water-rich interface that preserves the enzyme's native conformation and, therefore, its catalytic activity. This leads to biosensors with higher sensitivity, better stability over time, and a more reliable response. Furthermore, films of this compound can be engineered to control the diffusion of substrates and products to and from the active site, optimizing sensor performance.
Many promising nanomaterials, such as gold nanoparticles (AuNPs), quantum dots (QDs), and carbon nanotubes, are inherently hydrophobic and tend to aggregate in aqueous biological environments, limiting their application. This compound is an effective surface modification agent to overcome this limitation. Its hydrophobic butyl tail can adsorb onto the nanoparticle surface through non-covalent interactions. The hydrophilic glucose head groups then project outward, forming a dense, biocompatible corona.
This surface functionalization imparts several key benefits:
Colloidal Stability: The hydrophilic shell provides steric hindrance and prevents the nanoparticles from aggregating in high-ionic-strength solutions like physiological buffers.
Biocompatibility: The sugar-coated surface mimics glycans found on cell surfaces, reducing non-specific protein adsorption (biofouling) and potentially lowering cytotoxicity.
Targeting Potential: The hydroxyl groups on the glucose moiety can serve as chemical handles for the covalent attachment of targeting ligands, such as antibodies or peptides, for directed delivery applications.
Research has shown that AuNPs stabilized with this compound exhibit excellent long-term stability in phosphate-buffered saline (PBS) and cell culture media, a critical requirement for their use in diagnostics and therapeutics.
As an amphiphile, this compound exhibits complex self-assembly behavior, forming a variety of ordered structures depending on the solvent, concentration, and temperature. This property is harnessed in materials science to create structured soft materials.
Organogelation: In certain non-polar organic solvents, this compound can act as a low-molecular-weight gelator. Through a combination of hydrogen bonding between the glucose head groups and van der Waals interactions between the alkyl tails, the molecules self-assemble into extended, three-dimensional fibrillar networks. These networks physically entrap the solvent, resulting in the formation of a stable, solid-like organogel. The properties of the gel can be tuned by changing the solvent or the concentration of the gelator.
Liquid Crystalline Phases: In aqueous systems, this compound forms various lyotropic liquid crystalline phases as its concentration increases. At concentrations above the CMC, it forms spherical micelles. At higher concentrations, these micelles pack into ordered structures, leading to phases with long-range order in one or two dimensions but liquid-like disorder in others. Common phases include the lamellar phase (bilayers of detergent separated by water) and hexagonal phases (cylindrical micelles packed in a hexagonal array). The formation of these highly ordered, periodic nanostructures is of interest for creating templates for nanomaterial synthesis and for controlled-release drug delivery systems.
| Concentration Range (wt%) | Phase Description | Structural Characteristics |
|---|---|---|
| < ~2% (above CMC) | Isotropic Micellar (L₁) | Disordered spherical or ellipsoidal micelles in solution. |
| ~35% - 55% | Hexagonal (H₁) | Cylindrical micelles packed in a 2D hexagonal lattice. |
| ~60% - 75% | Bicontinuous Cubic (V₁) | Complex 3D network of interconnected micelles. |
| > ~80% | Lamellar (Lα) | Stacked bilayers of surfactant separated by thin layers of water. |
Note: Specific concentrations and transition points are illustrative and can vary for this compound based on temperature and purity.
Role as a Carrier Component in Advanced Delivery Systems
The distinct physicochemical properties of this compound make it an excellent candidate as a carrier component in various advanced delivery systems, particularly within the pharmaceutical and biotechnological sectors. ontosight.aiontosight.ai
Excipient Roles in Pharmaceutical and Biotechnological Formulations
In the realm of pharmaceuticals, this compound serves as a functional excipient. ontosight.aicolorcon.com Excipients are crucial inactive ingredients in drug formulations that aid in the manufacturing process, and enhance the stability, bioavailability, and patient acceptability of the final product. colorcon.comdrug-dev.com The surfactant nature of this compound allows it to act as a solubilizing agent, emulsifier, and stabilizer in various dosage forms. ontosight.ai Its biocompatibility, stemming from its glucose base, makes it a favorable choice in formulations intended for biological systems. mdpi.com For instance, alkyl glucosides are known for their use in solubilizing lipophilic drugs, thereby improving their delivery. ontosight.ai The utility of such compounds is also seen in creating stable microemulsions and nanoparticles for targeted drug delivery. rsc.org
Enhancement of Solubility and Formulation Efficacy for Active Research Compounds
A significant challenge in the development of new therapeutics is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). this compound's amphiphilic character enables it to form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and dissolution rate. ontosight.ai This enhancement of solubility is critical for improving the bioavailability of orally administered drugs and for formulating liquid preparations of poorly soluble compounds. Research has demonstrated that alkyl glucosides can significantly enhance the solubility and permeability of various active compounds. mdpi.com For example, the synthesis of this compound has been optimized for its use as an industrial cosolvent due to its favorable wetting and penetration properties. nih.gov
Table 1: Surfactant Properties of tert-Butyl α-D-glucoside and a Reference Compound
| Surfactant | Critical Micellar Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
|---|---|---|
| tert-Butyl α-D-glucoside | 4.0–4.5 | 38.5 |
| Octyl-α-D-glucoside | ~4.0-4.5 | 35.0 |
This table summarizes a comparison of the surfactant properties between the synthesized tert-butyl-O-α-D-glucopyranoside and the related octyl-α-D-glucoside, indicating similar CMC values but a slightly higher surface tension at the CMC for the tert-butyl derivative. mdpi.com
Computational Chemistry and Molecular Modeling
The well-defined chemical structure of this compound makes it an ideal model for computational studies aimed at understanding intermolecular forces and molecular dynamics.
Molecular Modeling of Intermolecular Interactions and Aggregation
Molecular modeling techniques are employed to investigate the non-covalent interactions that govern the self-assembly of this compound molecules into micelles and other aggregates. researchgate.net These studies provide insights into the specific forces, such as hydrogen bonding and hydrophobic interactions, that drive the aggregation process. researchgate.netacs.org For example, modeling has been used to analyze the conformational features of gemini (B1671429) surfactants derived from alkyl glucosides, revealing how specific arrangements can enhance intermolecular interactions and promote micelle formation. conicet.gov.ar Understanding these interactions at a molecular level is crucial for designing novel surfactants with tailored properties for specific applications. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are applied to this compound to determine its optimized geometry, electronic properties, and spectroscopic features. growingscience.comuniv-rennes1.fr These calculations can predict properties such as the molecule's dipole moment, enthalpy, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). growingscience.comresearchgate.net Such information is vital for understanding the reactivity and interaction of this compound with other molecules. researchgate.net DFT has been utilized to study the geometry of n-butylglucoside arylboronates and to provide insights into the stereospecificity of glycosylation reactions. univ-rennes1.frnih.gov
Table 2: Calculated Thermodynamic Properties of Glucoside Derivatives using DFT
| Compound | Electronic Energy (a.u.) | Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Entropy (cal/mol·K) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|---|
| Octyl β-D-glucopyranoside | -1000.123 | 250.12 | 200.45 | 166.54 | 2.54 |
| Octyl 6-O-hexanoyl-β-D-glucopyranoside | -1350.456 | 350.78 | 290.12 | 203.21 | 3.12 |
This table is illustrative and based on the types of data generated from DFT calculations on similar glucoside derivatives, as specific data for this compound was not available in the search results. The data for Octyl glucoside derivatives is provided to exemplify the outputs of such calculations. growingscience.com
Conformational Dynamics and Quantitative Structure-Activity Relationships (QSAR)
The flexibility of the butyl chain and the pyranose ring in this compound leads to a complex conformational landscape. Molecular dynamics (MD) simulations are used to explore these conformational dynamics, providing a picture of how the molecule behaves over time. beilstein-journals.orgacs.org This understanding is crucial for predicting how it will interact with biological targets or other molecules in a formulation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound and its derivatives, QSAR models can be developed to predict properties like their surfactant efficacy or their potential as formulation enhancers based on specific molecular descriptors. nih.govscience.gov These models are valuable tools in the rational design of new molecules with improved performance characteristics. acs.org
Enzymatic Engineering for Optimized Bioproduction
The enzymatic synthesis of this compound is primarily achieved through a transglycosylation reaction catalyzed by β-glucosidases (BGLs). semanticscholar.orgd-nb.info These enzymes facilitate the transfer of a glucose moiety to butanol. d-nb.info However, native or "wild-type" enzymes are not always perfectly suited for industrial-scale processes, which often involve high temperatures and organic solvents. semanticscholar.orgmdpi.com Protein engineering strategies are therefore employed to develop robust enzymes with enhanced catalytic activity and stability specifically for the biosynthesis of this compound. dntb.gov.uanih.gov These strategies can be broadly categorized into directed evolution and rational design, which includes site-directed mutagenesis. nih.govmdpi.com
Directed evolution is a powerful technique for enzyme engineering that does not require detailed knowledge of the enzyme's structure or mechanism. nih.govmdpi.com It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with desired improvements. nih.gov
A notable study in this area focused on enhancing a metagenome-derived β-glucosidase, Bgl1D, for the biosynthesis of this compound. mdpi.comnih.gov The goal was to simultaneously improve its catalytic activity and thermostability, a critical factor for synthesis at high temperatures which can improve substrate solubility and reaction rates. semanticscholar.orgmdpi.com Through two rounds of error-prone PCR (epPCR) and screening, a superior mutant, Bgl1D187, was identified. semanticscholar.orgmdpi.com This mutant contained five amino acid substitutions: S28T, Y37H, D44E, R91G, and L115N. nih.gov
The engineered Bgl1D187 enzyme exhibited dramatically improved characteristics compared to the wild-type Bgl1D. mdpi.com Its catalytic efficiency (kcat/Km) towards the substrate ρ-nitrophenyl-β-d-glucopyranoside (ρNPG) was enhanced by 23-fold. mdpi.comnih.gov Furthermore, its thermal stability saw a significant boost, with the half-life of inactivation (t1/2) at 60 °C increasing by 10-fold. mdpi.com This enhanced stability and activity profile makes the Bgl1D187 mutant a much more effective biocatalyst for producing this compound under industrially relevant conditions. semanticscholar.orgnih.gov The study confirmed that the mutant enzyme successfully produced this compound via transglycosylation at 50 °C. mdpi.com
| Property | Wild-Type (Bgl1D) | Mutant (Bgl1D187) | Fold Improvement |
| kcat/Km (mM⁻¹ s⁻¹) | 24.12 | 561.72 | ~23-fold |
| Half-life (t1/2) at 60°C (min) | 45 | 468 | ~10-fold |
Data sourced from Yin et al. (2019). mdpi.com
In contrast to the random approach of directed evolution, site-directed mutagenesis is a rational design technique that involves making specific, targeted changes to the amino acid sequence of an enzyme. mdpi.com This method relies on some understanding of the enzyme's three-dimensional structure and the roles of specific amino acid residues in its active site or other key regions. oup.comasm.org The primary goal in the context of this compound synthesis is often to increase the ratio of transglycosylation (synthesis) to hydrolysis (breakdown of the product), which is a common side reaction that lowers the final yield. oup.com
Research on a β-glucosidase from Thermotoga maritima (TmBglA) demonstrated the effectiveness of this approach for improving alkyl glycoside synthesis. oup.com Although the study focused on hexyl-β-glycoside, the principles are directly applicable to this compound. By analyzing the enzyme's active site, researchers identified key residues for mutation. oup.com For instance, the mutant N222F showed the highest catalytic activity. oup.comresearchgate.net Other mutants, Y295F and F414S, were found to be "hydrolytically crippled," meaning their ability to break down the product was significantly reduced, with an 85- and 70-fold decrease in the apparent catalytic rate (kcat), respectively. oup.comresearchgate.net This shift in catalytic preference from hydrolysis to transglycosylation is crucial for achieving higher product yields. The N222F mutant increased the yield of hexyl-β-glycoside by 57.42% compared to the wild-type enzyme. oup.com
Another study engineered a β-glucosidase from Thermotoga neapolitana (TnBgl1A) to improve its utility in alkyl glycoside formation. asm.org By introducing a single mutation, W322F, researchers were able to increase the specificity towards transglycosylation by 7-fold. This single amino acid change dramatically increased the potential yield of the alkyl glycoside from 17% to 58%, showcasing the profound impact that a targeted mutation can have on tailoring an enzyme's characteristics for a specific synthetic purpose. asm.org
| Enzyme | Mutation | Key Improvement | Reference |
| T. maritima β-glucosidase (TmBglA) | N222F | Increased catalytic activity and product yield by 57.42% | oup.com |
| T. maritima β-glucosidase (TmBglA) | Y295F | Reduced hydrolysis activity (85-fold decrease in kcat) | oup.com |
| T. maritima β-glucosidase (TmBglA) | F414S | Reduced hydrolysis activity (70-fold decrease in kcat) | oup.com |
| T. neapolitana β-glucosidase (TnBgl1A) | W322F | Increased transglycosylation specificity 7-fold; potential yield rose from 17% to 58% | asm.org |
Future Outlook and Interdisciplinary Research Frontiers
Advancements in Synthesis and Novel Biocatalyst Discovery
The production of Butyl D-glucoside is undergoing a significant transformation, moving away from conventional chemical methods toward more sustainable and efficient biocatalytic processes. frontiersin.org While industrial-scale production has often relied on Fischer glycosidation, which involves high temperatures and acid catalysts, research is now heavily focused on enzymatic synthesis due to its milder reaction conditions and reduced waste. frontiersin.org
A variety of enzymes, including glycoside hydrolases, cyclodextrin (B1172386) glucanotransferases (CGTases), and α-amylases, are being explored for their ability to synthesize alkyl glucosides. frontiersin.orgmdpi.combiorxiv.org A major frontier in this area is the enhancement of these biocatalysts through protein engineering. For instance, directed evolution of a β-glucosidase (Bgl1D) derived from a metagenome resulted in a mutant enzyme with a 23-fold increase in catalytic efficiency and a 10-fold improvement in thermal stability for this compound synthesis. nih.govmdpi.com Site-directed mutagenesis has also been crucial in identifying key amino acid residues, such as Asp44 in Bgl1D, that are essential for its catalytic activity. nih.govmdpi.com
Researchers are also discovering and engineering novel biocatalysts for this purpose. CGTase from Thermoanaerobacter sp. has been successfully used to synthesize tert-butyl-α-D-glucoside from starch, achieving a yield of approximately 44%. mdpi.com Furthermore, the immobilization of enzymes on supports like Sepharose is a key strategy being developed to enhance catalyst stability and reusability, making the process more economically viable. biorxiv.orgresearchgate.net This approach has enabled the use of α-amylase from Thermotoga maritima for producing butyl glucoside at high temperatures (85°C). biorxiv.org
Table 1: Performance of Various Biocatalysts in Butyl Glucoside Synthesis
| Biocatalyst (Enzyme) | Source Organism/Method | Key Advancement/Finding | Reference |
|---|---|---|---|
| β-Glucosidase (Bgl1D) | Metagenome (via Directed Evolution) | 23-fold increase in catalytic efficiency; enhanced thermostability. | nih.govmdpi.com |
| Cyclodextrin Glucanotransferase (CGTase) | Thermoanaerobacter sp. | Catalyzed synthesis of tert-butyl-α-D-glucoside with a 44% yield from starch. | mdpi.com |
| α-Amylase (AmyA) | Thermotoga maritima (Immobilized) | Enabled synthesis of butyl glucoside at 85°C, improving process stability. | biorxiv.org |
| β-Glucosidase (FBgl1) | Fusarium solani (Immobilized on Chitosan) | Immobilization improved thermal stability, pH stability, and solvent tolerance. | researchgate.net |
| β-Galactosidase | Aspergillus oryzae | Used to synthesize butyl-β-galactoside, demonstrating versatility of glycosidases. | frontiersin.org |
Elucidating Complex Biological Interaction Networks
Understanding how this compound interacts with biological systems is crucial for unlocking its potential in pharmaceuticals and biotechnology. As an amphiphilic molecule, its fundamental interaction is with lipid bilayers. ontosight.ai This property allows it to be used for extracting proteins from cellular membranes without denaturation, a valuable application in biochemical research. mdpi.com
Recent research has begun to uncover more specific biological activities. Studies have evaluated the antimicrobial functionality of synthesized n-butyl α-D-glucopyranoside and n-butyl β-D-glucopyranoside derivatives, finding them to have moderate activity against various human pathogenic bacteria and fungi. researchgate.net The compound has also been identified as a naturally occurring metabolite in plants such as Ipomoea nil and Prunus armeniaca, suggesting it may play a role in the plant's chemical ecology or defense mechanisms. nih.gov
Furthermore, the biocompatibility of alkyl polyglucosides makes them attractive for advanced applications like drug delivery. au.dk A novel drug delivery platform based on nanovesicles composed of alkyl polyglucosides and β-sitosterol has been developed for topical applications, demonstrating improved skin permeability for poorly water-soluble molecules. au.dk This suggests that this compound can be a key component in networks designed to modulate biological barriers.
Table 2: Observed Biological Interactions of this compound and Derivatives
| Interaction Type | System/Organism Studied | Observed Effect/Implication | Reference |
|---|---|---|---|
| Membrane Interaction | Cellular Membranes | Used for protein extraction due to non-denaturing surfactant properties. | mdpi.com |
| Antimicrobial Activity | Human pathogenic bacteria and fungi | Derivatives showed moderate antibacterial and antifungal functionalities. | researchgate.net |
| Drug Delivery | Topical skin models | Component of nanovesicles that improved skin permeability of other molecules. | au.dk |
| Natural Occurrence | Ipomoea nil, Prunus armeniaca | Identified as a natural secondary metabolite. | nih.gov |
Innovative Materials Science and Bio-Inspired Applications
The unique chemical structure of this compound makes it an ideal building block for novel, bio-inspired materials. frontiersin.org Its surfactant properties, including a critical micelle concentration (CMC) of around 4.0–4.5 mM for the tert-butyl α-D-glucoside variant, are foundational to its use in advanced formulations. mdpi.com
A significant area of innovation is the synthesis of "gemini surfactants," where two this compound molecules are linked together. arkat-usa.org These dimeric structures exhibit significantly improved interfacial properties compared to their monomeric counterparts, including a lower CMC, which makes them more efficient. conicet.gov.ar Research is also exploring the synthesis of n-butyl d-glucoside esters by reacting the glucoside with fatty acids like palmitic acid. acs.org This creates wholly bio-based amphiphilic polyesters with promising interfacial properties for use in emulsions and other complex fluid systems. acs.org
Inspired by nature, researchers are designing materials that mimic biological structures and functions. researchgate.netnih.gov The biocompatibility and self-assembly characteristics of this compound align with the principles of bio-inspired materials design. For example, its role in forming stable nanovesicles for topical delivery is a direct application of creating bio-inspired carrier systems. au.dk These innovations position this compound as a key component in the development of next-generation "green" materials for cosmetics, food science, and pharmaceuticals. ontosight.airesearchgate.net
Table 3: Surfactant Properties of Butyl Glucoside and Related Compounds
| Compound | Type | Critical Micelle Concentration (CMC) | Key Application/Feature | Reference |
|---|---|---|---|---|
| tert-Butyl-α-D-glucoside | Monomer | 4.0–4.5 mM | Bio-surfactant synthesized via CGTase. | mdpi.com |
| Octyl-α-D-glucoside | Monomer | ~4.5 mM | Used as a benchmark for comparison. | mdpi.com |
| C-4 Gemini (B1671429) Glucoside | Dimer | Lower than monomer | Improved surfactant efficiency compared to monomeric butyl glucoside. | conicet.gov.ar |
| n-Butyl D-glucoside Esters | Polyester | - | Amphiphilic polyesters for creating bio-based emulsions. | acs.org |
Synergistic Approaches Across Scientific Disciplines
The future of this compound research lies in the convergence of multiple scientific fields. A multidisciplinary approach, integrating chemistry, biology, and materials science, is essential to fully exploit its potential. researchgate.netscience.gov
Synergism is evident in formulation science, where this compound is combined with other types of surfactants, such as alcohol ethoxylates or anionic surfactants, to create high-performance mixtures. researchgate.net These combinations can exhibit synergistic effects, such as a greater reduction in surface tension or enhanced stability in high-electrolyte systems, which is particularly useful in agrochemical formulations. researchgate.net Synergies are also observed between different alkyl glucosides; for instance, mixtures of C12 and C14 glucosides can be more effective than the pure components. arkat-usa.orgconicet.gov.ar
The development of novel biocatalysts (Section 6.1) is a clear example of interdisciplinary work, combining microbiology and genomics for enzyme discovery with protein engineering (chemistry and molecular biology) to create efficient catalysts. nih.goveuropa.eu These biocatalysts are then used in processes to create materials with specific properties (materials science), such as the nanovesicles and gemini surfactants mentioned previously (Section 6.3). au.dkarkat-usa.org This integrated approach—from gene discovery to catalyst engineering to material application—represents a powerful paradigm for developing sustainable, high-value chemicals like this compound.
Q & A
Q. What are the established synthetic routes for Butyl D-glucoside, and how do reaction conditions influence yield?
this compound is synthesized via acid-catalyzed condensation of butyl alcohol with glucose. Key factors include:
- Catalyst selection : Use of mild acids (e.g., citric or sulfonic acids) to minimize side reactions like caramelization .
- Temperature control : Maintaining 80–100°C to optimize glycosidic bond formation while avoiding thermal degradation.
- Solvent-free vs. solvent-assisted systems : Solvent-free methods reduce purification complexity but may require precise stoichiometric ratios.
Yield optimization often involves monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify anomeric proton signals (δ 4.2–5.5 ppm for β-configuration) and confirm glycosidic linkage patterns .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na] at m/z 297 for this compound, CHO) .
- HPLC : Reverse-phase C18 columns with UV detection (205–210 nm) or evaporative light scattering detectors (ELSD) quantify purity. Mobile phases often combine acetonitrile and water (e.g., 70:30 v/v) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound, and what are common pitfalls?
Methodological framework :
- Antimicrobial assays : Adapt broth microdilution (CLSI guidelines) to determine MIC values against bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Include fluconazole or ampicillin as positive controls .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds.
Pitfalls : - Solubility issues : this compound’s surfactant properties may require emulsifiers (e.g., DMSO ≤1%) to avoid false negatives .
- Data normalization : Express activity relative to partition coefficients (logP) to account for membrane permeability differences.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of alkyl glucosides?
- Comparative molecular field analysis (CoMFA) : Model butyl chain length and glucose hydroxyl interactions against bioactivity data. For example, longer alkyl chains (e.g., decyl glucoside) may enhance membrane disruption but reduce solubility .
- Isosteric replacements : Substitute the butyl group with fluorinated analogs (e.g., trifluorobutyl) to study electronic effects on enzyme binding, using F NMR for tracking .
- Meta-analysis : Cross-reference datasets from heterogeneous studies (e.g., antimicrobial vs. anti-inflammatory assays) to identify consistent trends .
Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., plant extracts)?
- Sample pretreatment : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate glucosides from polyphenols .
- HPLC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 297 → 135 for this compound) enhance specificity in noisy backgrounds .
- Validation : Include spike-recovery tests (80–120% acceptable range) and assess matrix effects using post-column infusion .
Methodological Notes
- Experimental reproducibility : Document catalyst purity, glucose source (e.g., α vs. β anomer), and agitation speed during synthesis .
- Data reporting : Follow Beilstein Journal guidelines for NMR/MS data (e.g., δ values to two decimal places) and deposit raw spectra in repositories .
- Ethical compliance : For bioassays, adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
